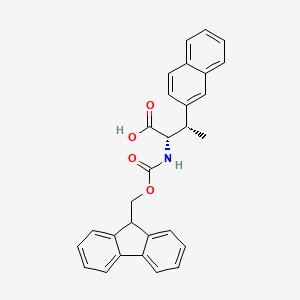

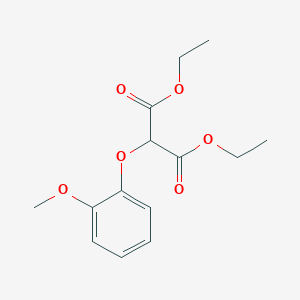

![molecular formula C13H15ClF2N2O B3115191 [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine CAS No. 208111-39-1](/img/structure/B3115191.png)

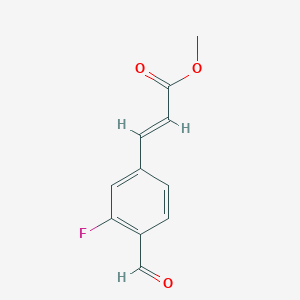

[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could involve the use of 3-Chloro-4-fluorobenzoyl chloride , which is a related compound with the molecular weight of 193 . This compound is typically stored in an inert atmosphere at room temperature . The synthesis could also involve the use of 4-Fluorobenzyl chloride , which has a linear formula of FC6H4CH2Cl .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a benzoyl group (C6H5CO-) and a fluorine atom attached to the piperidine ring.Chemical Reactions Analysis

The compound 4-Fluorobenzoyl chloride is known to undergo Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene . This suggests that [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine might also participate in similar reactions.Applications De Recherche Scientifique

Biased Agonists for Serotonin Receptors

A study by Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" for serotonin 5-HT1A receptors. These compounds demonstrated high selectivity in various signal transduction assays, notably in ERK1/2 phosphorylation, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Monoamine Oxidase Inhibitors

In 1989, Danzin et al. reported that alpha-silyl amines, including benzyl-dimethyl-silyl-methanamine derivatives, were potent inhibitors of rat brain monoamine oxidase B (MAO-B). These findings suggest their potential application as anti-Parkinsonian agents (Danzin et al., 1989).

Novel Antipsychotic Agents

Research by Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These compounds, not interacting with dopamine receptors, showed antipsychotic-like profiles in behavioral animal tests, suggesting their potential as novel antipsychotic agents (Wise et al., 1987).

Multitarget Directed Ligands for Alzheimer's Treatment

In a 2013 study, Kumar et al. synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives and assayed them as inhibitors of acetylcholinesterase and monoamine oxidase, revealing potential applications in Alzheimer's disease treatment (Kumar et al., 2013).

Conformational Analysis

Ribet et al. (2005) focused on the conformational analysis and crystal structure of a related compound. Their work contributes to understanding the physical and chemical properties of such compounds, which is crucial for their application in pharmaceuticals (Ribet et al., 2005).

Safety and Hazards

The compound 3-Chloro-4-fluorobenzoyl chloride, which may be used in the synthesis of [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine, is classified as a skin corrosive substance . It has a GHS05 pictogram and a danger signal word . The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) .

Propriétés

IUPAC Name |

[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3-chloro-4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClF2N2O/c14-10-7-9(1-2-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18/h1-2,7H,3-6,8,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLXAWPHBCZDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

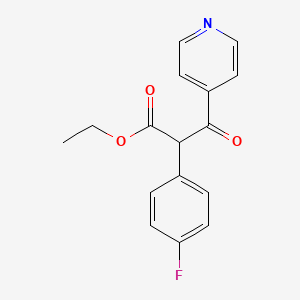

![8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3115118.png)

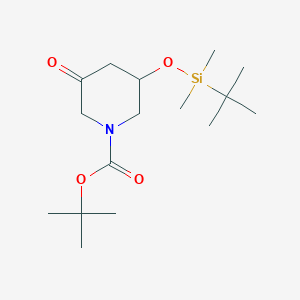

![(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B3115150.png)

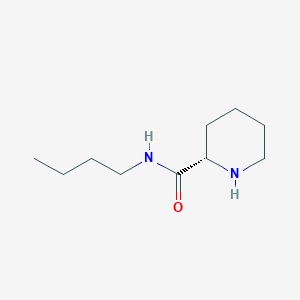

![2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)-](/img/structure/B3115198.png)

![4-chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3115212.png)